molecular formula C10H19FN2O2 B2368617 tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate CAS No. 1821790-78-6

tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate

Cat. No.: B2368617
CAS No.: 1821790-78-6
M. Wt: 218.272
InChI Key: BLEBGRGBFNZIIP-SFYZADRCSA-N
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Description

tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1821790-78-6) is a fluorinated pyrrolidine derivative with a tert-butyl carbamate functional group. The compound features a stereochemically defined pyrrolidine ring, where the fluorine atom occupies the 4R position, and the carbamate group is attached via a methylene bridge to the 2S position. This structural motif is critical in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents, where stereochemical precision and fluorine substitution enhance binding affinity and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBGRGBFNZIIP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The target compound features a pyrrolidine ring with a 4-fluoro substituent and a tert-butyl carbamate group at the (2S)-methyl position. Key challenges in its synthesis include:

  • Stereoselective formation of the (2S,4R) configuration.
  • Introduction of fluorine at the 4-position without racemization.
  • Efficient Boc protection of the secondary amine.

The molecular framework is typically constructed via pyrrolidine ring functionalization , followed by fluorination and carbamate installation.

Synthetic Routes and Methodologies

Pyrrolidine Precursor Synthesis

The pyrrolidine core is synthesized through cyclization reactions or chiral pool strategies . A common approach involves:

  • Asymmetric hydrogenation of dihydropyrrole derivatives using chiral catalysts like (R)-BINAP-Ru complexes to establish the (2S,4R) configuration.
  • Ring-closing metathesis of diene precursors, though this requires subsequent stereochemical refinement.
Fluorination Strategies

Fluorine is introduced at the 4-position via:

  • Electrophilic fluorination using Selectfluor® or N-fluoropyridinium salts in aprotic solvents (e.g., CH₂Cl₂) at −20°C to 0°C.
  • Nucleophilic displacement of hydroxyl or mesylate groups with KF or tetrabutylammonium fluoride (TBAF).

Example Protocol (Adapted from):

  • Dissolve (2S,4S)-4-hydroxypyrrolidine-2-carboxylate (10 mmol) in dry THF.
  • Add mesyl chloride (12 mmol) at 0°C, stir for 2 hr.
  • Quench with ice-water, extract with ethyl acetate.
  • React mesylated intermediate with TBAF (15 mmol) in DMF at 60°C for 12 hr.
  • Isolate (2S,4R)-4-fluoropyrrolidine-2-carboxylate in 68% yield.

Carbamate Installation

The tert-butyl carbamate group is introduced via:

  • Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃ or Et₃N).
  • Mitsunobu reaction to couple alcohols with Boc-protected amines, though this is less common for secondary amines.

Optimized Conditions (From):

Parameter Value
Substrate (2S,4R)-4-fluoropyrrolidin-2-ylmethanamine
Boc Reagent Boc₂O (1.2 eq)
Base Et₃N (2.5 eq)
Solvent THF/H₂O (4:1)
Temperature 25°C
Time 6 hr
Yield 89%

Stereochemical Control

Critical steps for maintaining the (2S,4R) configuration:

  • Low-temperature fluorination (−20°C) to minimize epimerization.
  • Chiral chromatography using cellulose-based stationary phases for final purification.
  • Crystallization from hexane/ethyl acetate mixtures to isolate the desired diastereomer.

Process Optimization and Scalability

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but may promote racemization.
  • Et₃N vs. Cs₂CO₃ : Cs₂CO₃ improves Boc protection yields in DMF but complicates workup.

Comparative Data (Boc Protection):

Base Solvent Yield (%) Purity (%)
Et₃N THF 89 98.5
Cs₂CO₃ DMF 92 97.2
NaHCO₃ H₂O/THF 78 96.1

Avoiding Viscosity Issues

Patent WO2019158550A1 highlights neutral reagent forms to prevent gelation during large-scale reactions:

  • Use EDC·HCl instead of carbodiimide free bases.
  • Maintain stirring for 3–8 hr to ensure homogeneity.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.10–3.50 (m, 4H, pyrrolidine), 4.85 (dt, J = 48 Hz, 1H, CHF).
    • ¹³C NMR : δ 155.2 (C=O), 94.5 (d, J = 178 Hz, C-F).
  • Chiral HPLC :

    • Column: Chiralpak IC (4.6 × 250 mm).
    • Mobile phase: Hexane/ethanol (80:20).
    • Retention time: 12.3 min (desired isomer).

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated pyrrolidines on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .

Medicine: Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Fluorination Patterns

  • Target Compound : Contains a single fluorine atom at the 4R position of the pyrrolidine ring .
  • tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1363384-66-0): Features two fluorine atoms at the 4-position, which may increase electronegativity and alter conformational flexibility compared to mono-fluorinated analogs .

Functional Group Modifications

  • Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate (CAS: 1523530-67-7): Substitutes the carbamate with an ethyl ester, altering solubility and reactivity .
  • tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate (CAS: Not provided): Incorporates a pyrimidine ring, expanding π-π stacking interactions in kinase inhibitors .

Stereochemical Differences

  • tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS: 2101775-09-9): The 4S stereoisomer, differing in fluorine orientation, which can significantly impact receptor binding in chiral environments .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features Reference
1821790-78-6 (Target) C₁₀H₁₉FN₂O₂ 218.27 N/A (2S,4R) configuration, mono-F
1363384-66-0 C₁₀H₁₈F₂N₂O₂ 236.26 N/A (2S), 4,4-di-F
2101775-09-9 (HCl salt) C₁₀H₂₀ClFN₂O₂ 254.73 97% (2S,4S) configuration, HCl salt
1523530-67-7 C₈H₁₂FNO₂ 173.19 N/A Ethyl ester, (2R,4S)

Biological Activity

Tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate is a fluorinated pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound's structure features a tert-butyl group and a carbamate moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1807885-20-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its pharmacokinetic properties.

  • Enzyme Inhibition : Studies indicate that fluorinated pyrrolidines can act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The compound may exhibit binding affinity to certain receptors, influencing signaling pathways involved in various physiological processes.

Biological Activity

Research has shown that this compound demonstrates several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups .
  • Neuroprotection :
    • In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation, suggesting potential therapeutic benefits for neurodegenerative conditions .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds:

Compound NameMolecular FormulaBiological Activity
tert-butyl N-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamateC10H19N2O3Moderate enzyme inhibition
tert-butyl N-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}carbamateC11H23N2O3Anticancer activity observed
tert-butyl N-{[(2S,4R)-4-chloropyrrolidin-2-yl]methyl}carbamateC10H19ClN2O2Limited biological activity reported

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective reactions, such as the use of chiral auxiliaries or enantioselective catalysts. For example, the (2S,4R)-stereochemistry can be achieved via asymmetric hydrogenation of a pyrrolidine precursor followed by carbamate protection using tert-butyl chloroformate. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization are critical for purification . Key Data :
ParameterOptimal ConditionYield/Purity
CatalystPd/C or Ru-based chiral catalyst85–90% ee
PurificationSilica gel chromatography (3:1 hexane/EtOAc)≥95% purity

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in airtight containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies indicate decomposition >100°C, with hydrolytic susceptibility of the carbamate group under acidic/basic conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ ~4.2 ppm for fluoropyrrolidine protons, δ ~80 ppm for tert-butyl carbamate).
  • HRMS : High-resolution mass spectrometry (ESI+) for molecular ion validation (e.g., [M+H]⁺ = 255.15) .
  • HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis without compromising stereochemical integrity?

  • Methodological Answer : Use continuous flow reactors to enhance mixing and heat transfer. Parameters:
  • Temperature : 50–60°C (avoids thermal racemization).
  • Solvent : Dichloromethane or THF for solubility.
  • Catalyst Loading : 2–5 mol% of Ru-(S)-BINAP for enantioselectivity.
    Pilot studies show 80% yield at 1 kg scale with ≥98% ee .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ assays.
  • Target Validation : Use CRISPR knockouts or RNAi to confirm target specificity.
  • Structural Analog Comparison : Compare with analogs like tert-butyl N-[(3S,4R)-1-benzylpyrrolidin-3-yl]carbamate to isolate substituent effects .
    Example Conflict : Discrepancies in kinase inhibition (IC₅₀ = 0.5 μM vs. 5 μM) may arise from assay conditions (e.g., ATP concentration).

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to fluoropyrrolidine-sensitive targets (e.g., dopamine D₃ receptor).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR : Correlate substituent effects (e.g., fluorine position) with activity .

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